4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: is a fluorinated aromatic amine compound It features a biphenyl core with fluorine and trifluoromethyl substituents, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. For example, starting with 4,5-difluoro-2-nitrobenzene, the nitro group can be reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).
Major Products Formed:
- Substituted biphenyl derivatives.
- Oxidized products like nitroso or nitro compounds.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry: In organic synthesis, 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique substituents make it valuable for studying the effects of fluorine on aromatic systems .
Biology and Medicine: The compound’s potential bioactivity is of interest in medicinal chemistry. Fluorinated aromatic amines are often explored for their potential as enzyme inhibitors or receptor ligands. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In materials science, this compound can be used in the development of advanced materials, such as liquid crystals or polymers with unique electronic properties. Its high thermal stability and chemical resistance make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms and trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering electronic properties and steric interactions .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Another fluorinated aromatic compound with a trifluoromethyl group, used in organic synthesis and as a pharmaceutical intermediate.
4-Trifluoromethyl-3,4-dihydroisoquinoline: A fluorinated isoquinoline derivative with applications in medicinal chemistry.
Uniqueness: 4,5-Difluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the combination of fluorine and trifluoromethyl substituents on a biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4,5-difluoro-2-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLBUOBIKQFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.